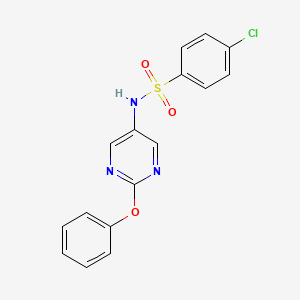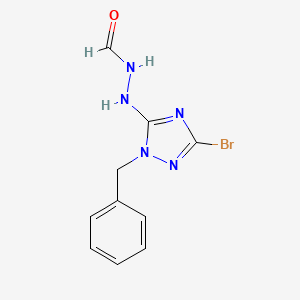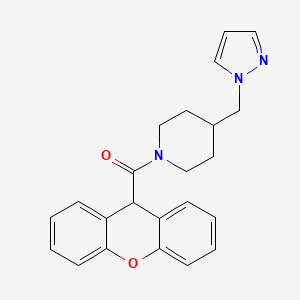
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone" is a complex molecule that is likely to possess a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, piperidine, and xanthene moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones involves the creation of a pyrazole ring which is then attached to an aryl group through a methanone linker . Similarly, the synthesis of the compound "(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" starts with a piperidine-based ring and involves subsequent functionalization with a morpholino group . These methods suggest that the target compound could be synthesized through a similar approach, starting with the formation of the piperidine and pyrazole moieties, followed by their linkage and final attachment to the xanthene group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography . The piperidine ring often adopts a chair conformation, which is a common and stable conformation for six-membered rings. The presence of intra- and intermolecular hydrogen bonds can stabilize the molecule and influence its reactivity and interaction with biological targets . These findings can be extrapolated to the target compound, suggesting that it may also exhibit a stable conformation with potential hydrogen bonding contributing to its stability and biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. For example, the presence of a sulfonyl group can facilitate reactions such as sulfonation or condensation . The pyrazole moiety in related compounds has been associated with central nervous system activity, indicating that it can interact with biological receptors . Therefore, the target compound's reactivity would likely be influenced by the pyrazole and piperidine groups, which could undergo various chemical transformations or interactions with biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like the one are determined by their molecular structure. The crystalline form, solubility, melting point, and stability are all influenced by the molecular conformation and intermolecular interactions . The presence of aromatic systems and heteroatoms can also affect the compound's ability to absorb light, making it potentially useful for spectroscopic detection and analysis. The related compounds' properties suggest that the target compound may have similar characteristics, such as a defined crystalline structure and specific spectroscopic features that can be used for its identification and characterization.
Scientific Research Applications
Pharmacological and Toxicological Studies
Nociceptin/Orphanin FQ Peptide Receptors
A study on the therapeutic benefits of nociceptin opioid peptide receptor (NOP) antagonism for conditions such as obesity, eating disorders, and depression highlighted a compound (LY2940094) similar in structure to the one you're interested in. The research investigated NOP receptor occupancy in both rats and humans, suggesting the compound's potential for testing clinical efficacy in brain-related disorders due to its ability to penetrate the human brain and achieve high NOP receptor occupancy levels (Raddad et al., 2016).
Disposition and Metabolism Studies
Another study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist (SB-649868), aimed at treating insomnia. The research provided insights into the elimination patterns and metabolic pathways of this compound in humans, highlighting its extensive metabolism and the principal routes involved. This study contributes to understanding the pharmacokinetics of complex organic compounds in medical research (Renzulli et al., 2011).
Metabolic and Interaction Studies
Interaction with Ethanol
Research on 4-Methylpyrazole (4-MP), a potent inhibitor of alcohol dehydrogenase, discussed its potential to treat methanol and ethylene glycol intoxications. The study explored mutual inhibitory effects between ethanol and 4-MP on their elimination, providing valuable information on the metabolism of such compounds and their therapeutic applications in toxicology (Jacobsen et al., 1996).
Methanol Poisoning Treatment
A case study on methanol poisoning in a child treated with fomepizole highlighted the effectiveness of this approach in avoiding the adverse effects associated with traditional ethanol infusion treatments. This instance illustrates the application of chemical antagonists in critical care and toxicology, emphasizing the compound's safety and efficacy (Brown et al., 2001).
properties
IUPAC Name |
[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(25-14-10-17(11-15-25)16-26-13-5-12-24-26)22-18-6-1-3-8-20(18)28-21-9-4-2-7-19(21)22/h1-9,12-13,17,22H,10-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWHLDHVVYLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

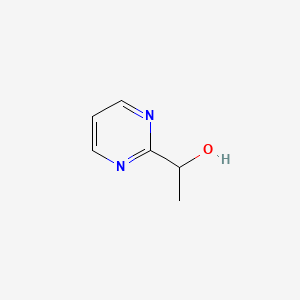
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
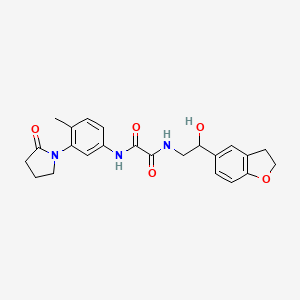
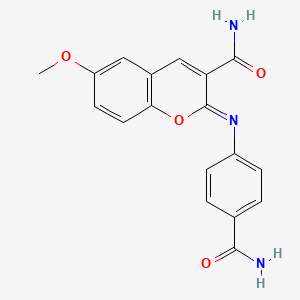

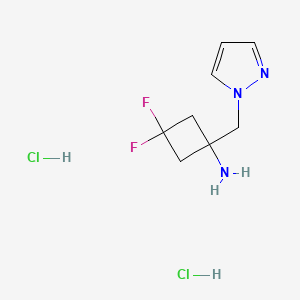
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)
![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)
